4-(3,3-Dimethylbut-1-en-1-yl)morpholine
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Overview
Description
4-(3,3-Dimethylbut-1-en-1-yl)morpholine is a chemical compound with the molecular formula C10H19NO. It is a morpholine derivative, characterized by the presence of a 3,3-dimethylbut-1-en-1-yl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 3,3-dimethylbut-1-ene under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 3,3-dimethylbut-1-ene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbut-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Scientific Research Applications
4-(3,3-Dimethylbut-1-en-1-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbut-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethylbut-1-en-2-yl)morpholine
- 4-(3,3-Dimethylbut-1-en-1-yl)benzonitrile
- 4-(3,3-Dimethylbut-1-en-2-yl)phenol
Uniqueness
4-(3,3-Dimethylbut-1-en-1-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
87975-01-7 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(3,3-dimethylbut-1-enyl)morpholine |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)4-5-11-6-8-12-9-7-11/h4-5H,6-9H2,1-3H3 |
InChI Key |
FISWWVHFOFXEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CN1CCOCC1 |
Origin of Product |
United States |
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